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Z-D-Dap(Fmoc)-OH

Cat. No.: B613315
CAS No.: 185968-90-5
M. Wt: 460,49 g/mole
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Description

Contextualization of Non-Canonical Amino Acids in Synthetic Chemistry

Non-canonical amino acids (ncAAs) are amino acid variants not naturally encoded in the genetic makeup of organisms. ucsb.edu Their integration into synthetic schemes allows chemists to introduce a wide array of functional groups and structural constraints not accessible with the standard 20 amino acids. nih.govencyclopedia.pub This expanded chemical diversity is crucial for modulating the physicochemical properties of molecules, such as stability, conformation, and biological activity. oup.com The synthesis of ncAAs can be challenging, often requiring multi-step procedures and careful control of stereochemistry. rsc.org However, the development of both chemical and biocatalytic methods has made a broader range of these valuable compounds more accessible for research and development. ucsb.eduoup.com

The use of ncAAs is particularly impactful in drug discovery, where they can be used to create peptide-based drugs with improved pharmacokinetic profiles. encyclopedia.pub By replacing canonical amino acids with their non-canonical counterparts, researchers can design peptides that are more resistant to enzymatic degradation, have enhanced binding affinity for their targets, or possess novel biological functions. sci-hub.storganic-chemistry.org

Significance of Protected Diaminopropionic Acid Derivatives as Versatile Building Blocks

Diaminopropionic acid (Dap) is a non-canonical amino acid that contains two amino groups, making it a valuable scaffold for introducing branching or specific functionalities into a molecule. tandfonline.comtandfonline.com However, the presence of multiple reactive sites necessitates the use of protecting groups to ensure selective reactions. Orthogonally protected Dap derivatives, where each amino group and the carboxylic acid can be deprotected under different conditions, are particularly powerful tools in solid-phase peptide synthesis (SPPS) and other complex synthetic endeavors. sci-hub.sttandfonline.com

The choice of protecting groups is critical. For instance, the Boc (tert-butyloxycarbonyl) group is acid-labile, while the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, and the Z (benzyloxycarbonyl) group is typically removed by hydrogenolysis. peptide.com This orthogonality allows for the sequential and controlled elaboration of the Dap core, enabling the synthesis of intricate molecular structures. tandfonline.comtandfonline.com The high cost and synthetic complexity of these derivatives have historically limited their widespread use, prompting the development of more efficient and cost-effective synthetic routes. sci-hub.storganic-chemistry.org

Overview of Z-D-Dap(Fmoc)-OH within Advanced Synthetic Methodologies

This compound, also known as N-alpha-Benzyloxycarbonyl-N-beta-(9-fluorenylmethyloxycarbonyl)-D-diaminopropionic acid, is a prime example of an orthogonally protected diaminopropionic acid derivative. In this compound, the alpha-amino group is protected by the Z group, and the beta-amino group is protected by the Fmoc group. This specific arrangement makes it highly suitable for Fmoc-based solid-phase peptide synthesis. chemimpex.com The Fmoc group on the side chain can be selectively removed under mild basic conditions to allow for side-chain modification, while the Z-protected alpha-amino group remains intact until it is cleaved under different conditions, typically towards the end of the synthesis. peptide.comchemimpex.com

This derivative is a crucial building block for creating peptides with unique properties. chemimpex.com Its incorporation can enhance the stability and solubility of peptides and is instrumental in the design of novel therapeutic agents and biomaterials. chemimpex.com The ability to selectively deprotect and modify the different functional groups of this compound provides chemists with a high degree of control over the final molecular architecture, making it a valuable asset in advanced synthetic methodologies. chemimpex.com

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 185968-90-5 chemimpex.com
Molecular Formula C₂₆H₂₄N₂O₆ chemimpex.comchemscene.com
Molecular Weight 460.49 g/mol chemimpex.comiris-biotech.de
Appearance White crystalline powder chemimpex.com
Melting Point 155-163 °C chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Optical Rotation [a]D²⁰ = +9 ± 2º (c=1 in MeOH) chemimpex.com
Storage 0-8 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N2O6 B613315 Z-D-Dap(Fmoc)-OH CAS No. 185968-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNXKRRMCSKJJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679831
Record name N-[(Benzyloxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185968-90-5
Record name N-[(Benzyloxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications of Z D Dap Fmoc Oh in Peptide and Bioconjugate Chemistry Research

Incorporation of Z-D-Dap(Fmoc)-OH into Peptide Architectures

The primary application of this compound is its use as a specialized amino acid derivative for incorporation into peptide chains. chemimpex.com The presence of a free carboxylic acid group allows it to be coupled to a free amino group of a growing peptide chain, while its two protected amines—the α-amino group protected by a benzyloxycarbonyl (Z) group and the β-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group—provide strategic options for subsequent synthetic steps. lookchem.comsigmaaldrich.com

This compound is fully compatible with the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis (SPPS) strategy. researchgate.netcsbio.com In a typical Fmoc-SPPS workflow, the C-terminal amino acid is first anchored to an insoluble resin support. peptide.com The synthesis proceeds through iterative cycles of N-α-Fmoc deprotection, usually with a mild base like 20% piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. csbio.com

When this compound is introduced, its free carboxyl group is activated and coupled to the N-terminal amine of the resin-bound peptide. peptide.com The α-amino Z-group is stable to the piperidine treatment used to remove the Fmoc groups of other amino acids in the sequence, thus ensuring the integrity of the peptide backbone as it is extended from the N-terminus of the Dap residue. iris-biotech.de The Fmoc group on the Dap side chain is also stable during the coupling steps but remains available for later selective removal. chemimpex.com This compatibility makes this compound a key reagent for introducing a site for specific modification within a peptide sequence using automated peptide synthesizers. mdpi.com

While SPPS is dominant for peptide synthesis, solution-phase strategies remain important, particularly for the synthesis of short peptide fragments or when specific reaction conditions are incompatible with solid supports. csbio.com In solution-phase synthesis, this compound can be utilized in a similar manner, with its carboxyl group being activated for coupling to another amino acid or peptide fragment in solution. mdpi.com

The key difference from SPPS is that each intermediate product must be purified, often through chromatography, before the next coupling or deprotection step. csbio.com The orthogonal nature of the Z and Fmoc protecting groups is equally valuable in solution-phase synthesis, allowing for controlled, sequential manipulations of the α-amino and β-amino functionalities to build complex molecular structures. mdpi.com For instance, a dipeptide can be formed, and then either the N-terminal Z group can be removed to extend the peptide chain, or the side-chain Fmoc group can be removed for conjugation. mdpi.com

The incorporation of the diaminopropionic acid (Dap) residue using this compound allows for the design of peptides with tailored properties for research purposes. The additional side-chain amine provides a versatile handle to alter a peptide's physicochemical characteristics.

pH-Sensitive Peptides : The β-amino group of the Dap side chain has a pKa that, when incorporated into a peptide, can be influenced by the local microenvironment. nih.gov This property can be exploited to design peptides that change their conformation or charge in response to pH changes, a feature useful for studying cellular processes like endosomal trafficking. nih.gov

Redox-Active Peptides : Researchers have synthesized helical peptides containing Dap residues and subsequently functionalized the side chains with redox-active moieties like ferrocene (B1249389) (Fc). researchgate.netresearchgate.net These ferrocenyl-peptide conjugates serve as models for studying charge propagation through peptide structures and for developing novel electrochemical biosensors. researchgate.net

Solution-Phase Peptide Synthesis Strategies

This compound as a Scaffold for Multifunctional Probes and Chemical Tools

The compound N-alpha-Benzyloxycarbonyl-N-beta-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid, abbreviated as this compound, serves as a versatile molecular scaffold in peptide and bioconjugate chemistry. iris-biotech.decalpaclab.com Its utility stems from a unique trifunctional nature, incorporating two distinct, orthogonally protected amino groups (the Z-protected alpha-amine and the Fmoc-protected beta-amine) and a reactive carboxylic acid. lookchem.com This architecture allows for sequential and site-specific chemical modifications, making it an ideal starting point for constructing complex molecular tools. lookchem.com

Researchers utilize this compound as a foundational building block for creating more elaborate molecules, such as peptide-based compounds and chemical probes. lookchem.com The diaminopropionic acid (Dap) core provides a branch point that can be exploited in solid-phase synthesis to generate peptide mimetics and libraries of bioactive compounds. glpbio.comkcl.ac.uk For instance, it has been employed as an educt, or starting material, for the solid-phase synthesis of RGD mimetics featuring isoxazoline (B3343090) scaffolds. glpbio.com The strategic placement of the orthogonal protecting groups is central to its function as a scaffold, enabling chemists to selectively deprotect one amine group for conjugation while the other remains shielded, thereby directing the assembly of multifunctional constructs. kcl.ac.ukiris-biotech.de

Design and Synthesis of this compound-Derived Fluorescent Probes for Research

The design of fluorescent probes derived from this compound leverages the inherent properties of the molecule and allows for further modification. lookchem.com A key feature is the 9-fluorenylmethyloxycarbonyl (Fmoc) group itself, which possesses intrinsic fluorescent properties. lookchem.com This allows this compound to be used directly as a fluorescent labeling reagent, where the Fmoc tag acts as a reporter to track and visualize molecules in various research applications. lookchem.com

The general design principle for probes often involves linking a fluorophore to a recognition element via a scaffold. In this context, this compound is the scaffold. The synthesis of more complex probes can follow several routes:

Leveraging the Fmoc Group: The native fluorescence of the Fmoc group can be used directly. The Z-protecting group and the carboxylic acid can be used to couple the scaffold to a molecule of interest, creating a fluorescently tagged conjugate.

Attachment of External Fluorophores: The orthogonal nature of the protecting groups allows for selective deprotection and subsequent coupling of an external fluorescent dye. For example, the Z-group can be removed via hydrogenolysis, and a fluorophore with a carboxylic acid handle can be coupled to the newly freed alpha-amino group. Alternatively, the carboxylic acid of this compound can be activated to react with an amine-functionalized fluorophore. lookchem.com This modular approach is common in the synthesis of tailored probes for specific biological targets. chemrxiv.org Solid-phase synthesis is a particularly powerful technique for building such probes, allowing for the sequential addition of amino acids or other moieties to the this compound scaffold after it has been immobilized on a resin. nih.gov

A multi-step synthesis strategy can be employed to create fully protected L-Dap derivatives, which are crucial building blocks for fluorescent-labelled chelating peptide conjugates used as theranostic tools. mdpi.comresearchgate.net

Table 1: Properties of the Fmoc Group as an Intrinsic Fluorophore
PropertyDescriptionResearch Application Relevance lookchem.com
FluorescenceThe fluorenyl moiety is inherently fluorescent, typically exhibiting excitation and emission in the UV range.Allows this compound to function as a fluorescent label without needing an additional dye.
Base-LabileThe Fmoc group is cleaved under mild basic conditions, commonly with a piperidine solution. nih.govThe fluorescence is removed upon deprotection, a property that can be used to monitor reaction completion in solid-phase peptide synthesis.
OrthogonalityIt is stable to the acidic conditions used to remove Boc protecting groups and the hydrogenolysis conditions for removing Z groups. iris-biotech.deEnables its selective removal without affecting other protected sites, which is crucial for the synthesis of complex, multi-labeled probes.

Precursors for Advanced Chemical Labeling in Research

The role of this compound as a precursor extends beyond fluorescent probes to a wide range of advanced chemical labeling applications. lookchem.com Its value lies in the orthogonal protection scheme, which provides chemists with precise control over which part of the molecule reacts and when. iris-biotech.de This makes it a versatile building block for synthesizing complex, selectively labeled biomolecules for research purposes. biosynth.com

The free carboxylic acid group allows for its use in bioconjugation, where it can be linked to other biomolecules or drug molecules. lookchem.com For example, the carboxylic acid can be activated and coupled to the amine group of another molecule, forming a stable amide bond. biosynth.com This is a fundamental reaction in the construction of peptide-based chemical tools. lookchem.com

Key applications as a precursor include:

Branched Peptide Synthesis: this compound can be incorporated into a peptide chain via its carboxylic acid. Subsequently, one of the protecting groups (either Z or Fmoc) can be selectively removed to allow the growth of a second, separate peptide chain from the side-chain amine, creating a branched peptide. Such structures are used to mimic complex protein epitopes or to create multivalent ligands. kcl.ac.uk

Synthesis of Chelators: The Dap core is used as a scaffold to attach multiple chelating agents, such as catecholates, for binding metal ions. kcl.ac.uk In a reported solid-phase synthesis, diaminopropionic acid was used as the linker to attach chelating groups to a peptide backbone to create siderophore mimetics for studying iron binding. kcl.ac.uk

Multifunctional Conjugates: The three distinct functional handles of this compound allow for the attachment of three different moieties. For example, the carboxylic acid could anchor the molecule to a solid support, the β-amino group (after Fmoc removal) could be attached to a targeting ligand, and the α-amino group (after Z removal) could be conjugated to a reporter tag. This creates a multifunctional chemical tool on a single, compact scaffold.

Table 3: Functional Groups of this compound and Their Roles in Chemical Labeling
Functional GroupProtecting GroupDeprotection MethodRole in Labeling/Synthesis
α-AminoZ (Benzyloxycarbonyl)HydrogenolysisSite for attaching labels, drugs, or growing a peptide chain after selective deprotection.
β-AminoFmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Orthogonal site for attachment or chain extension, compatible with standard Fmoc-SPPS. nih.gov
Carboxylic AcidNone (Free Acid)N/A (Activated for coupling)Primary point of reaction for incorporation into a peptide chain or attachment to an amine-containing molecule/surface. lookchem.com

Z D Dap Fmoc Oh in Mechanistic and Interdisciplinary Chemical Research

Utilization in Bacterial Cell Wall Biosynthesis Research

The structural integrity of many bacteria relies on peptidoglycan, a polymer unique to their cell walls. A key component of this polymer in numerous bacterial species is diaminopimelic acid (DAP). The chemical Z-D-Dap(Fmoc)-OH is a valuable research tool for studying the intricate biosynthetic pathways of bacterial cell walls due to its structural relationship to DAP. lookchem.com

This compound functions as a structural analog of diaminopimelic acid, a critical element for the integrity of bacterial cell walls. lookchem.com This mimicry allows researchers to introduce it into biological systems to trace and investigate the metabolic pathways involved in peptidoglycan synthesis. The presence of the Fmoc group, a fluorescent tag, facilitates the tracking and visualization of these molecules within experimental setups. lookchem.com By using such analogs, scientists can gain insights into how bacteria construct and remodel their cell walls, a process fundamental to bacterial viability and a prime target for antibiotics. nih.gov The ability to incorporate modified D-amino acids is a powerful approach for visualizing and studying the dynamics of peptidoglycan synthesis with high spatiotemporal resolution. nih.gov

The biosynthesis of diaminopimelic acid involves several key enzymes, which are attractive targets for the development of new antibacterial agents. One such enzyme is meso-diaminopimelate dehydrogenase (m-Ddh), which is crucial for the DAP pathway in certain pathogens like Porphyromonas gingivalis. nih.gov Researchers synthesize analogs of DAP to probe the activity of and inhibit these enzymes. For instance, studies on DAP analogs bearing an isoxazoline (B3343090) moiety have been conducted to evaluate their inhibitory effects on m-Ddh. nih.gov

These investigations revealed that specific stereoisomers of the analogs could selectively inhibit the enzyme. Molecular modeling indicated that the chirality at a specific carbon position was a primary determinant of the compound's biological activity, highlighting the precise structural requirements for enzyme inhibition. nih.gov This line of research demonstrates how derivatives conceptually related to this compound are instrumental in identifying potential lead compounds for novel, pathogen-selective antibiotics. nih.gov

Table 1: Inhibitory Activity of Diaminopimelic Acid (DAP) Analogs against P. gingivalis m-Ddh This table is based on findings from a study on specific DAP analogs and is presented here to illustrate the research approach.

Compound Target Enzyme IC₅₀ (µM) Minimum Inhibitory Concentration (MIC) against P. gingivalis
Analog 1 meso-diaminopimelate dehydrogenase (m-Ddh) > 250 Not reported as potent
Analog 2 meso-diaminopimelate dehydrogenase (m-Ddh) 14.9 773 µM (W83 strain)

Source: Data derived from research on DAP analogs bearing an isoxazoline moiety. nih.gov

Structural Mimicry for Investigating Metabolic Pathways

Contributions to Neuroscience Research: Neuropeptide Studies

In the field of neuroscience, this compound and similar derivatives serve as critical components in the synthesis of novel peptides for studying neurological functions. chemimpex.com Neuropeptides are signaling molecules in the brain that are involved in a vast array of physiological processes. The synthesis of neuropeptide analogs, facilitated by versatile building blocks like this compound, allows researchers to explore structure-activity relationships, receptor binding, and the potential for therapeutic interventions for neurological disorders. chemimpex.com

Incorporating non-canonical amino acids such as diaminopropionic acid into peptide sequences creates structures with modified conformations and properties. nih.gov This is particularly useful for designing peptides that can target specific biological pathways with enhanced stability or altered receptor affinity. chemimpex.com For example, research into neuropeptide Y or neurotensin (B549771) receptor ligands often involves creating a library of analogs to identify compounds with desired agonist or antagonist activities. google.com The orthogonal protection offered by the Z and Fmoc groups on the Dap residue is crucial for the controlled, stepwise synthesis of these complex and specifically modified peptides. chemimpex.com

Explorations in Material Science and Nanotechnology Research

The unique chemical properties of this compound extend its utility into the realms of material science and nanotechnology, where it is used to create advanced biomaterials. chemimpex.com Its structure is conducive to forming stable, well-defined molecular architectures. chemimpex.com

This compound is explored in the development of novel functional polymers that can respond to specific environmental stimuli. chemimpex.com The diaminopropionic acid backbone can be incorporated into polymer chains, and the protected amino groups provide sites for further chemical modification or cross-linking. This allows for the creation of smart materials, such as hydrogels, which have applications in targeted drug delivery systems and tissue engineering. chemimpex.com The ability to control the chemical and physical properties of these polymers at the molecular level is a key advantage offered by using such well-defined building blocks.

Table 2: Examples of Bio-Inspired Constructs Utilizing Diaminopropionic Acid (Dap) Derivatives

Construct Type Role of Dap Derivative Application Area
Peptide-Based Chelators Links catechol units to a peptide scaffold Metal Ion Sequestration
Functionalized Graphene Acts as a cross-linking agent Hemostasis Control
Modified Peptides Introduces specific structural modifications Drug Design, Biomaterials

Source: Information synthesized from studies on Dap applications in materials. chemimpex.comencyclopedia.pubmdpi.com

Development of Functional Polymeric Systems

Role in Unnatural Amino Acid-Substituted Peptide Libraries for Protease Resistance Studies

The therapeutic potential of many biologically active peptides is often compromised by their susceptibility to enzymatic degradation in biological systems. nih.gov Proteases, enzymes that catalyze the breakdown of proteins and peptides, can rapidly cleave peptide-based drugs, leading to short in-vivo half-lives and reduced efficacy. americanpeptidesociety.orgresearchgate.net A primary strategy to overcome this limitation is the site-specific substitution of natural L-amino acids with unnatural amino acids to create peptide libraries with enhanced stability. sigmaaldrich.commdpi.com The incorporation of these non-canonical amino acids can disrupt the recognition sites for proteases, thereby rendering the peptide less prone to degradation while aiming to retain its biological activity. americanpeptidesociety.orgmdpi.com

The chemical building block this compound plays a pivotal role in this field. It is a derivative of D-2,3-diaminopropionic acid (D-Dap), an unnatural amino acid. The "D-" configuration signifies that it is the stereoisomer (enantiomer) of the naturally occurring L-amino acids, a modification known to significantly increase resistance to proteolysis. americanpeptidesociety.orgmdpi.com The compound features two critical protecting groups essential for its use in chemical synthesis:

Fmoc (Fluorenylmethyloxycarbonyl): This group protects the α-amino group and is temporarily removed at each step of solid-phase peptide synthesis (SPPS). nih.gov

Z (Carbobenzyloxy or Cbz): This group protects the side-chain (β-amino) group, providing orthogonal protection that can be removed at a later stage to allow for further modification if desired.

This specific combination of protecting groups makes this compound a versatile reagent for the controlled incorporation of a D-amino acid with a modifiable side chain into a peptide sequence using standard Fmoc-based SPPS protocols. nih.govresearchgate.net

Research into antimicrobial peptides (AMPs) provides clear examples of this strategy. Natural AMPs, while potent, often contain multiple lysine (B10760008) (Lys) and arginine (Arg) residues, which are primary targets for proteases like trypsin. nih.gov To enhance stability, researchers synthesize libraries of peptide analogs where these susceptible residues are replaced with unnatural amino acids like D-Dap. nih.govnih.gov

A study on the cationic AMP Pep05 (sequence: KRLFKKLLKYLRKF) involved the synthesis of derivatives where L-amino acids were substituted with unnatural amino acids, including L-2,3-diaminopropionic acid (Dap), to evaluate effects on antimicrobial activity and protease stability. nih.gov Another research effort systematically replaced lysine residues in a heptapeptide (B1575542) (P4: LKWLKKL-CONH₂) with side-chain modified analogs, including Dap, to impart protease resistance. nih.gov The use of building blocks like this compound is fundamental to creating such analog libraries.

The findings from these studies demonstrate that substituting natural amino acids with Dap enhances peptide stability against proteases. nih.govnih.gov This resistance is attributed to the non-natural D-stereochemistry and the altered side-chain structure, which are not readily recognized by the active sites of common proteases.

Table 1: Example of a Parent Peptide and Unnatural Amino Acid-Substituted Analogs This table is generated based on research principles where susceptible amino acids are replaced with unnatural analogs like Dap to enhance protease resistance.

Peptide ID Sequence Modification from Parent Peptide Purpose of Modification
Parent Peptide (P4) L-K -W-L-K -K -L-CONH₂ None (Natural L-amino acids) Baseline for activity and stability.
Analog 1 L-Dap-W-L-Dap-Dap-L-CONH₂ Lysine (K) residues replaced with Diaminopropionic acid (Dap). nih.gov To increase resistance to trypsin-like proteases that cleave after Lysine.
Analog 2 L-K -W-L-Orn-K -L-CONH₂ One Lysine (K) residue replaced with Ornithine (Orn). nih.gov To study the effect of a shorter side-chain on activity and stability.

| Analog 3 | L-Dab-W-L-Dab-Dab-L-CONH₂ | Lysine (K) residues replaced with Diaminobutyric acid (Dab). nih.gov | To evaluate an alternative unnatural amino acid for protease resistance. |

Table 2: Illustrative Research Findings on Protease Stability This table conceptualizes typical results from protease degradation assays as described in the literature, where the concentration of intact peptide is measured over time.

Peptide ID Protease Incubation Time (hours) % Intact Peptide Remaining (Illustrative) Finding
Parent Peptide (P4) Trypsin 1 40% Highly susceptible to proteolytic cleavage.
Parent Peptide (P4) Trypsin 6 <5% Nearly complete degradation.
Dap-Substituted Analog Trypsin 1 95% Significantly enhanced stability against trypsin. nih.govnih.gov

| Dap-Substituted Analog | Trypsin | 6 | 85% | High level of resistance to degradation over an extended period. |

Analytical and Characterization Methodologies in Z D Dap Fmoc Oh Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of Z-D-Dap(Fmoc)-OH and the quantitative determination of its purity. These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of this compound. sigmaaldrich.combldpharm.comruifuchemical.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. The purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks, often with UV detection at specific wavelengths to visualize the aromatic Z and Fmoc protecting groups. For instance, commercial suppliers often guarantee a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com

Ultra-High-Performance Liquid Chromatography (U-HPLC) , an evolution of HPLC, offers higher resolution and faster analysis times due to the use of columns with smaller particle sizes. Reverse-phase U-HPLC coupled with mass spectrometry (U-HPLC/MS) is a powerful tool for analyzing reaction mixtures and crude products during the synthesis of related Dap derivatives. mdpi.comresearchgate.net This combination not only separates the components but also provides mass information for their identification.

In preparative applications, chromatographic techniques are essential for isolating the final product. While many synthetic procedures aim to minimize the need for extensive purification by using crude products in subsequent steps, column chromatography is often employed when high purity is required. researchgate.net The choice of the stationary and mobile phases is critical and is tailored to the specific properties of the compounds being separated.

Purity Specifications for Dap Derivatives from Commercial Sources
CompoundPurity SpecificationAnalytical Method
This compound≥98.0%HPLC sigmaaldrich.com
Fmoc-L-Dap(Dde)-OHmin. 99%Not Specified iris-biotech.de
Fmoc-L-Dap(Mtt)-OHmin. 99%Not Specified iris-biotech.de
Fmoc-D-Dap-OHmin. 99%Not Specified iris-biotech.de

Spectroscopic Characterization of Synthetic Intermediates and Final Products

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural determination. ruifuchemical.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed.

¹H NMR: Provides information about the chemical environment of protons in the molecule. The spectra of this compound and its derivatives show characteristic signals for the protons of the Z (benzyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups, as well as the protons of the diaminopropionic acid backbone. researchgate.net Downfield shifts of amide N-H protons can confirm hydrogen bonding interactions. researchgate.net

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. mdpi.com

Two-Dimensional (2D) NMR: Techniques like TOCSY (Total Correlation Spectroscopy) can be used to establish correlations between protons within the same spin system, which was instrumental in confirming the successful installation of the second amino function during the synthesis of related 2,3-diaminopropanols. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing insights into the conformation of the molecule. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments, confirming its identity. ruifuchemical.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are commonly used to verify the molecular formula of this compound and its intermediates. bldpharm.comfuturechem.shop

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the presence of specific functional groups. The FTIR spectrum of a related compound showed characteristic stretching patterns for C-H and C-O groups, which can indicate the degree of order and crystallinity in the sample. researchgate.net

Key Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₂₆H₂₄N₂O₆ scbt.comiris-biotech.de
Molecular Weight460.48 g/mol scbt.com
CAS Number185968-90-5 scbt.comiris-biotech.de

Stereochemical Analysis and Enantiomeric Purity Determination

Maintaining the correct stereochemistry is critical in the synthesis of amino acid derivatives, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. For this compound, it is essential to ensure that the D-configuration is preserved throughout the synthesis and that the final product has a high enantiomeric purity.

Research on the synthesis of related L-Dap derivatives from a D-serine precursor highlights the importance of preserving the chirality of the starting material throughout all synthetic steps. mdpi.comresearchgate.net The synthetic strategy was designed to maintain the stereochemical integrity of the chiral carbon atom.

The enantiomeric purity of Dap derivatives is often determined using chiral chromatography or by derivatization with a chiral reagent followed by analysis with a non-chiral method. For instance, in a study on a related compound, the l-Dap methyl ester was coupled with both L- and D-isomers of Fmoc-Ala-OH to form dipeptides. mdpi.com The analysis of these diastereomers, for example by HPLC or NMR, can be used to check for any racemization during the coupling process. Commercial suppliers of similar Fmoc-protected amino acids often specify a high enantiomeric purity, such as a minimum of 99.9%. iris-biotech.deiris-biotech.deiris-biotech.de

Enantiomeric Purity of Related Fmoc-Amino Acids
CompoundEnantiomeric Purity SpecificationReference
Fmoc-L-Dap(Dde)-OHmin. 99.9 % iris-biotech.de
Fmoc-L-Dap(Mtt)-OHmin. 99.9 % iris-biotech.de
Fmoc-D-Dap-OHmin. 99.9 % iris-biotech.de

Future Perspectives and Emerging Directions in Z D Dap Fmoc Oh Research

Development of Novel Synthetic Routes and Protecting Group Strategies

The future synthesis of Z-D-Dap(Fmoc)-OH and related complex amino acid building blocks is trending towards more efficient, sustainable, and versatile methodologies. These emerging strategies aim to overcome the limitations of traditional batch synthesis and expand the toolkit of chemists for creating sophisticated peptides. The core value of this compound lies in its orthogonal protecting groups—the Z-group (benzyloxycarbonyl) and the Fmoc-group (9-fluorenylmethyloxycarbonyl)—which can be selectively removed under different conditions (hydrogenolysis and base treatment, respectively). chemimpex.comiris-biotech.depeptide.com This orthogonality is crucial for complex synthetic schemes, and future research will continue to build upon this principle. csic.esresearchgate.netacs.orgub.edu

Emerging synthetic approaches include the adoption of flow chemistry , which offers precise control over reaction parameters, efficient mixing, and reduced side-product formation compared to conventional batch processes. uzh.chamidetech.comchimia.ch Automated fast-flow instruments have demonstrated the ability to dramatically reduce the time required for each amino acid coupling cycle, from over an hour to just a few minutes, which could be applied to the production of peptides containing this compound. amidetech.comnih.gov This technology not only accelerates synthesis but also improves coupling efficiency and reduces the consumption of expensive reagents and solvents. uzh.chvapourtec.com

Another promising direction is chemo-enzymatic peptide synthesis (CEPS) . This method uses enzymes like hydrolases or lipases to form peptide bonds stereoselectively under mild, aqueous conditions. qyaobio.comcapes.gov.br CEPS can potentially simplify the synthesis of protected amino acids by reducing the need for extensive protection and deprotection steps, thus offering a greener and more efficient alternative to purely chemical methods. qyaobio.comtandfonline.comresearchgate.net

Furthermore, the development of novel protecting groups continues to be a major focus. While the Fmoc/Z combination is powerful, research into additional orthogonal groups, such as Alloc (allyloxycarbonyl), Mtt (4-methyltrityl), ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), and azide-based functionalities, provides even greater flexibility. sigmaaldrich.comiris-biotech.de These groups can be removed under highly specific conditions (e.g., using palladium catalysts for Alloc or hydrazine (B178648) for ivDde), enabling the synthesis of highly complex, branched, or cyclized peptides where multiple, distinct modification sites are required. sigmaaldrich.comiris-biotech.de The exploration of "safety-catch" linkers, which are stable until activated by a specific chemical reaction, also represents a growing area of innovation that enhances synthetic possibilities. csic.esresearchgate.net

Table 1: Comparison of Protecting Group Strategies in Peptide Synthesis
Protecting Group StrategyKey FeaturesCleavage ConditionsFuture Perspective/Application
Z/Fmoc (e.g., this compound)Classic orthogonal pair allowing for selective side-chain and N-terminal manipulation. chemimpex.comiris-biotech.deZ: Catalytic Hydrogenolysis Fmoc: Base (e.g., Piperidine) iris-biotech.denih.govFoundation for incorporating additional orthogonal groups; use in automated flow synthesis.
Additional Orthogonal Groups (e.g., Alloc, ivDde)Provides a third or fourth dimension of orthogonality for synthesizing highly complex or modified peptides. csic.essigmaaldrich.comAlloc: Pd(0) catalyst ivDde: Hydrazine sigmaaldrich.comiris-biotech.deEnables site-specific modifications, on-resin cyclization, and synthesis of branched peptides. sigmaaldrich.com
Flow Chemistry SynthesisAutomated, continuous process with enhanced efficiency, speed, and reduced waste. uzh.chamidetech.comchimia.chStandard deprotection chemistry adapted for a flow reactor.High-throughput production of complex peptides and proteins, including those with non-canonical amino acids. amidetech.com
Chemo-enzymatic Synthesis (CEPS)Enzyme-catalyzed peptide bond formation; high stereoselectivity and mild reaction conditions. qyaobio.comEnzymatic cleavage or synthesis, often requiring minimal side-chain protection. qyaobio.comresearchgate.net"Green" synthesis of peptide fragments, reducing reliance on toxic reagents and complex protection schemes.

Expanding the Scope of Research Applications in Chemical Biology

The unique structural features of this compound make it a valuable tool for addressing complex questions in chemical biology. Its D-configuration provides resistance to proteolytic degradation, while the two orthogonally protected amino groups offer a scaffold for introducing diverse functionalities. chemimpex.comchemimpex.com

A significant emerging application is in the development of fluorescent peptide probes . Diaminopropionic acid (Dap) is an excellent building block for creating such probes because its side chain can be selectively modified with environmentally sensitive fluorophores. researchgate.net These probes can be used to study protein-protein interactions, enzyme activity, and cellular localization in real-time. iris-biotech.deiris-biotech.de The intrinsic fluorescence of the Fmoc group can also be leveraged in certain experimental setups. By incorporating this compound, researchers can synthesize peptides where a fluorophore is precisely positioned at the Dap side chain, creating sophisticated tools for biological imaging and diagnostics. researchgate.net

The compound is also poised to play a greater role in bioconjugation and targeted drug delivery . The ability to selectively deprotect one of the amino groups allows for the site-specific attachment of payloads such as cytotoxic drugs, imaging agents, or nanoparticles. chemimpex.comnetascientific.comresearchgate.net This is particularly relevant for the construction of antibody-drug conjugates (ADCs) and other targeted therapies, where precise control over the linker and drug attachment site is critical for efficacy. nih.gov The incorporation of Dap derivatives into linkers has been shown to improve the stability and performance of such conjugates. nih.govmdpi.com

Furthermore, this compound is a key building block for synthesizing peptidomimetics and novel antimicrobial agents . Its structural similarity to diaminopimelic acid, a key component of bacterial cell walls, makes it a valuable precursor for developing new antibiotics that target cell wall biosynthesis. nih.gov By creating peptides containing this non-canonical amino acid, researchers can develop molecules with enhanced stability and novel mechanisms of action. ualberta.caresearchgate.net

Table 2: Emerging Chemical Biology Applications of this compound
Application AreaRole of this compoundResearch Findings/Potential
Fluorescent ProbesServes as a scaffold for the site-specific incorporation of fluorophores via its side-chain amino group. researchgate.netEnables the creation of sensors for monitoring enzyme activity and protein interactions with high precision. iris-biotech.de
BioconjugationAllows for orthogonal, site-specific attachment of drugs, linkers, or imaging agents. netascientific.comresearchgate.netFacilitates the design of advanced antibody-drug conjugates (ADCs) and targeted delivery systems with improved stability. nih.govmdpi.com
Antimicrobial DevelopmentActs as a precursor for peptidomimetics that can interfere with bacterial cell wall synthesis. Offers a pathway to develop novel antibiotics that are resistant to common enzymatic degradation. ualberta.ca
Tissue EngineeringUsed to create functionalized biomaterials and hydrogels due to its unique structural properties. chemimpex.comchemimpex.comEnables the formation of stable, cross-linked peptide structures for applications in regenerative medicine.

Integration into High-Throughput Synthesis and Screening Platforms

The future of drug discovery and materials science relies heavily on high-throughput methods to rapidly synthesize and screen vast libraries of compounds. This compound is exceptionally well-suited for integration into these platforms, primarily through automated Solid-Phase Peptide Synthesis (SPPS) . powdersystems.comjpt.com The robustness of the Fmoc and Z protecting groups under various reaction conditions makes this building block compatible with the automated, repetitive cycles of coupling and deprotection that define modern peptide synthesizers. gyrosproteintechnologies.combeilstein-journals.org

The advent of automated flow-based peptide synthesis further enhances this capability. chimia.ch These systems can produce entire peptide chains at a rate of minutes per amino acid, making the generation of large, complex peptide libraries more feasible than ever. amidetech.comnih.gov The use of building blocks like this compound within these platforms allows for the creation of libraries with unprecedented diversity, incorporating non-canonical residues, specific side-chain modifications, and varied structural motifs. gyrosproteintechnologies.com

Such libraries are indispensable for high-throughput screening in drug discovery. nih.gov By synthesizing thousands of peptide variants containing this compound, researchers can screen for molecules with high affinity and specificity for a particular biological target. The challenge of synthesizing long or difficult sequences, often hindered by on-resin aggregation, is being addressed by new techniques such as heated flow chemistry and advanced analytical methods like solid-state NMR to monitor peptide structure during synthesis. vapourtec.comnih.gov The unique properties of this compound—offering both a point for diversification (the side chain) and enhanced stability (the D-amino acid core)—make it a powerful component in the design of these next-generation screening libraries.

Table 3: Role of this compound in High-Throughput Platforms
Platform/TechnologyFeature of this compoundImpact on High-Throughput Applications
Automated SPPSOrthogonal Fmoc/Z protection scheme is compatible with standard automated synthesis cycles. gyrosproteintechnologies.combeilstein-journals.orgEnables reliable, automated incorporation into peptide sequences, facilitating library production.
Flow Chemistry SynthesizersRobustness of the protecting groups withstands the conditions of rapid, heated flow synthesis. vapourtec.comAllows for the ultra-fast synthesis of complex peptide libraries containing this modified amino acid. amidetech.comnih.gov
Combinatorial Library ScreeningProvides a scaffold for introducing diversity at a specific point in the peptide sequence.Facilitates the discovery of novel therapeutic leads and diagnostic agents from large, diverse libraries. nih.gov

Q & A

Basic: What are the critical handling and storage protocols for Z-D-Dap(Fmoc)-OH to maintain its stability in peptide synthesis?

Methodological Answer:
this compound is sensitive to temperature fluctuations and repeated freeze-thaw cycles. For optimal stability:

  • Storage : Store lyophilized powder at -20°C in a desiccated environment. Prepared stock solutions in DMSO should be aliquoted and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated thawing .
  • Solubility : Dissolve in DMSO or DMF (preferred for solid-phase synthesis). If solubility is low, heat to 37°C with brief sonication (5–10 minutes) .
  • Handling : Use anhydrous conditions under inert gas (e.g., nitrogen) to prevent hydrolysis of the Fmoc group .

Basic: How does the Fmoc protection group function in this compound during stepwise peptide elongation?

Methodological Answer:
The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group of Dap (2,3-diaminopropionic acid), enabling controlled peptide chain assembly:

  • Deprotection : Remove Fmoc using 20% piperidine in DMF (2 × 5 min treatments). Monitor completion via UV absorbance at 301 nm (characteristic Fmoc-piperidine adduct) .
  • Orthogonal Protection : The Z (benzyloxycarbonyl) group on the side-chain amine remains intact during Fmoc removal, allowing selective modification in later steps .

Advanced: What orthogonal protection strategies are recommended for incorporating this compound into branched or cyclic peptides?

Methodological Answer:
Orthogonal protection requires combining Fmoc/Z with acid-labile (e.g., Boc) or photolabile groups (e.g., NVOC):

  • Branched Peptides : Use this compound with Alloc (allyloxycarbonyl) on the second amine. Deprotect Alloc via Pd-catalyzed cleavage (Pd(PPh₃)₄, morpholine) without affecting Fmoc/Z .
  • Cyclic Peptides : Introduce Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) on the side chain. Remove Dde with 2% hydrazine in DMF , preserving Fmoc/Z for cyclization .
  • Validation : Confirm deprotection efficiency via LC-MS (e.g., loss of 238 Da for Fmoc) .

Advanced: How can racemization be minimized during coupling of this compound in solid-phase synthesis?

Methodological Answer:
Racemization risks arise during activation of the carboxylic acid:

  • Activation Reagents : Use HOBt/DIC or OxymaPure/EDC instead of carbodiimides alone. These additives suppress base-induced racemization .
  • Temperature : Perform couplings at 0–4°C to slow racemization kinetics .
  • Monitoring : Analyze enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) or CD spectroscopy .

Basic: What analytical techniques are essential for characterizing this compound and its peptide conjugates?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Expect >98% purity for synthetic batches .
  • Mass Confirmation : Perform ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ for this compound: calc. 352.34, observed 352.3) .
  • Structural Confirmation : ¹H/¹³C NMR in DMSO-d₆ to confirm Fmoc (δ 7.2–7.8 ppm) and Z-group protons (δ 5.1 ppm for CH₂) .

Advanced: How can side reactions during this compound deprotection be mitigated in complex peptide sequences?

Methodological Answer:
Common side reactions include Fmoc cleavage inefficiency and Z-group premature deprotection :

  • Incomplete Fmoc Removal : Increase piperidine concentration to 30% or extend treatment time (2 × 10 min). Add 0.1 M HOBt to reduce aggregation .
  • Z-Group Stability : Avoid prolonged exposure to TFA (>2 hours) during resin cleavage. Use scavengers (e.g., triisopropylsilane) to prevent Z-group acidolysis .
  • Troubleshooting : Monitor byproducts via LC-MS; optimize deprotection conditions iteratively .

Basic: What solvent systems optimize this compound solubility for diverse peptide synthesis applications?

Methodological Answer:

  • Standard Solvents : DMSO (50 mg/mL) or DMF (30 mg/mL) for solid-phase synthesis .
  • Aqueous Compatibility : For bioconjugation, prepare a DMSO:PBS (1:4) stock (final DMSO <5% to prevent cell toxicity) .
  • Precipitation Issues : Add 5% NMP (N-methylpyrrolidone) to improve solubility in hydrophobic peptide sequences .

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